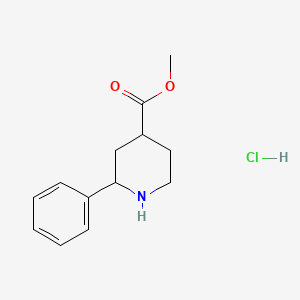![molecular formula C8H13NO3 B13573764 2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with a unique bicyclic structure It is characterized by a fused furan and pyrrole ring system, which contributes to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable furan derivative with a pyrrole precursor in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas and a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- 2,5-Methano-2H-furo[3,2-b]pyrrole
Uniqueness
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its hexahydro structure, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h4-7,9H,2-3H2,1H3,(H,10,11) |
Clave InChI |
ZXMQGKRMDRENSM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(O1)CC(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)
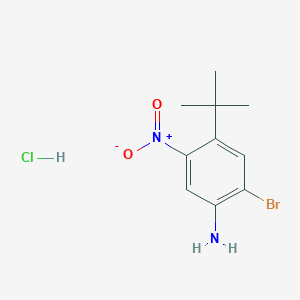

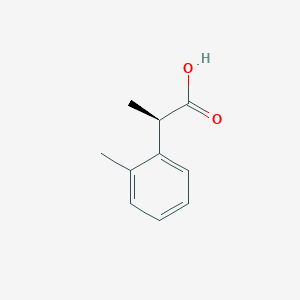
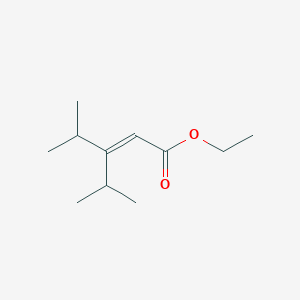

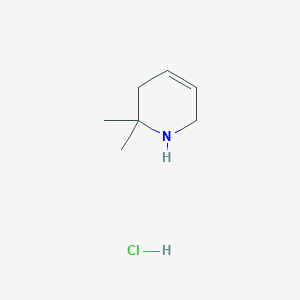
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
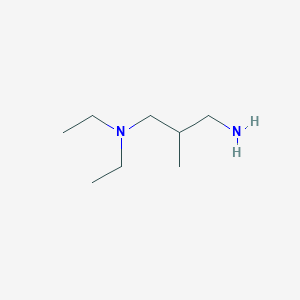
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
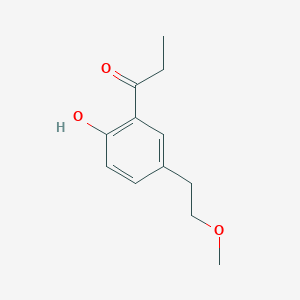
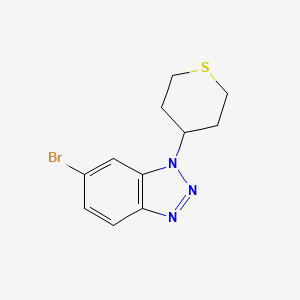
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13573768.png)
